molecular formula C11H12N2O3 B11886564 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one

Cat. No.: B11886564
M. Wt: 220.22 g/mol
InChI Key: KURBLQACPIAHPA-UHFFFAOYSA-N
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Description

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one is a synthetic organic compound that features a unique azetidinone ring fused with a benzo[d][1,3]dioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one is unique due to its azetidinone ring structure, which is less common in similar compounds. This unique structure may contribute to its distinct biological activities and potential as a therapeutic agent .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-amino-4-(1,3-benzodioxol-5-yl)-1-methylazetidin-2-one

InChI

InChI=1S/C11H12N2O3/c1-13-10(9(12)11(13)14)6-2-3-7-8(4-6)16-5-15-7/h2-4,9-10H,5,12H2,1H3

InChI Key

KURBLQACPIAHPA-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C1=O)N)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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